Cas no 908808-40-2 (2-(1,3-oxazol-5-yl)ethan-1-ol)
2-(1,3-oxazol-5-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(1,3-oxazol-5-yl)ethanol
- 2-(1,3-oxazol-5-yl)ethan-1-ol
- 5-Oxazoleethanol
-
- Inchi: 1S/C5H7NO2/c7-2-1-5-3-6-4-8-5/h3-4,7H,1-2H2
- InChI Key: IKJGHVPKJBNLJA-UHFFFAOYSA-N
- SMILES: O1C(CCO)=CN=C1
Experimental Properties
- Density: 1.180±0.06 g/cm3(Predicted)
- Boiling Point: 213.4±15.0 °C(Predicted)
- pka: 14.49±0.10(Predicted)
2-(1,3-oxazol-5-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1848757-0.05g |
2-(1,3-oxazol-5-yl)ethan-1-ol |
908808-40-2 | 95% | 0.05g |
$229.0 | 2023-09-19 | |
| Enamine | EN300-1848757-0.1g |
2-(1,3-oxazol-5-yl)ethan-1-ol |
908808-40-2 | 95% | 0.1g |
$342.0 | 2023-09-19 | |
| Enamine | EN300-1848757-0.25g |
2-(1,3-oxazol-5-yl)ethan-1-ol |
908808-40-2 | 95% | 0.25g |
$487.0 | 2023-09-19 | |
| Enamine | EN300-1848757-0.5g |
2-(1,3-oxazol-5-yl)ethan-1-ol |
908808-40-2 | 95% | 0.5g |
$768.0 | 2023-09-19 | |
| Enamine | EN300-1848757-1.0g |
2-(1,3-oxazol-5-yl)ethan-1-ol |
908808-40-2 | 95% | 1g |
$986.0 | 2023-06-01 | |
| Enamine | EN300-1848757-2.5g |
2-(1,3-oxazol-5-yl)ethan-1-ol |
908808-40-2 | 95% | 2.5g |
$1931.0 | 2023-09-19 | |
| Enamine | EN300-1848757-5.0g |
2-(1,3-oxazol-5-yl)ethan-1-ol |
908808-40-2 | 95% | 5g |
$2858.0 | 2023-06-01 | |
| Enamine | EN300-1848757-10.0g |
2-(1,3-oxazol-5-yl)ethan-1-ol |
908808-40-2 | 95% | 10g |
$4236.0 | 2023-06-01 | |
| Aaron | AR028W2H-50mg |
2-(1,3-oxazol-5-yl)ethan-1-ol |
908808-40-2 | 95% | 50mg |
$340.00 | 2025-02-17 | |
| Aaron | AR028W2H-100mg |
2-(1,3-oxazol-5-yl)ethan-1-ol |
908808-40-2 | 95% | 100mg |
$496.00 | 2025-02-17 |
2-(1,3-oxazol-5-yl)ethan-1-ol Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 2-(1,3-oxazol-5-yl)ethan-1-ol
Recent Advances in the Study of 908808-40-2 and 2-(1,3-oxazol-5-yl)ethan-1-ol in Chemical Biology and Pharmaceutical Research
In recent years, the chemical compound with the CAS number 908808-40-2 and its derivative, 2-(1,3-oxazol-5-yl)ethan-1-ol, have garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are of particular interest due to their potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. This research brief aims to provide an overview of the latest findings related to these compounds, focusing on their synthesis, biological activity, and potential clinical applications.
The compound 908808-40-2, a heterocyclic organic molecule, has been identified as a key intermediate in the synthesis of various pharmacologically active agents. Recent studies have explored its role in the development of kinase inhibitors, which are crucial for targeting signaling pathways involved in cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 908808-40-2 exhibit potent inhibitory activity against specific tyrosine kinases, highlighting their potential as anti-cancer agents. The study also emphasized the compound's favorable pharmacokinetic properties, such as high oral bioavailability and low toxicity, making it a promising candidate for further development.
2-(1,3-oxazol-5-yl)ethan-1-ol, a derivative of 908808-40-2, has also been the subject of extensive research due to its unique chemical structure and biological activity. This compound has shown remarkable potential as a building block for the synthesis of novel antimicrobial agents. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that 2-(1,3-oxazol-5-yl)ethan-1-ol derivatives exhibit strong antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism that differs from traditional antibiotics, thereby reducing the likelihood of resistance development.
In addition to their antimicrobial and anticancer properties, both 908808-40-2 and 2-(1,3-oxazol-5-yl)ethan-1-ol have been investigated for their potential applications in neurological disorders. A 2023 study in the European Journal of Medicinal Chemistry revealed that these compounds can modulate neurotransmitter receptors, particularly those involved in GABAergic signaling. This finding suggests their potential use in the treatment of anxiety, epilepsy, and other central nervous system disorders. The study also highlighted the need for further optimization of these compounds to enhance their blood-brain barrier permeability and reduce off-target effects.
The synthesis of 908808-40-2 and 2-(1,3-oxazol-5-yl)ethan-1-ol has also seen significant advancements in recent years. A 2024 publication in Organic Letters described a novel, scalable synthetic route for these compounds using green chemistry principles. This method not only improves yield and purity but also reduces the environmental impact of the synthesis process, aligning with the growing demand for sustainable pharmaceutical manufacturing. The authors emphasized the importance of this development for large-scale production, which is critical for clinical translation.
Despite these promising findings, challenges remain in the development of 908808-40-2 and 2-(1,3-oxazol-5-yl)ethan-1-ol as therapeutic agents. Issues such as metabolic stability, potential drug-drug interactions, and formulation optimization need to be addressed in future studies. However, the current body of research underscores the significant potential of these compounds in addressing unmet medical needs. Continued investigation into their mechanisms of action, structure-activity relationships, and clinical applications will be essential for realizing their full therapeutic potential.
908808-40-2 (2-(1,3-oxazol-5-yl)ethan-1-ol) Related Products
- 32999-02-3(5-ethyl-1,3-oxazole)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)